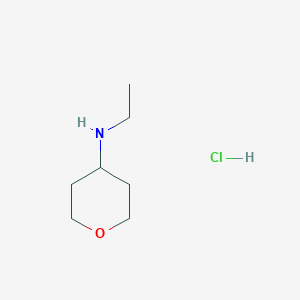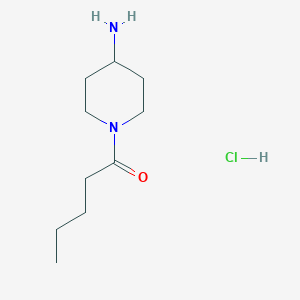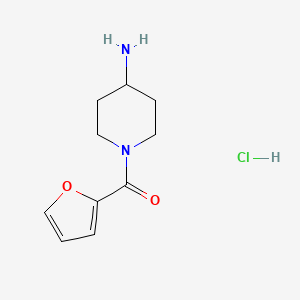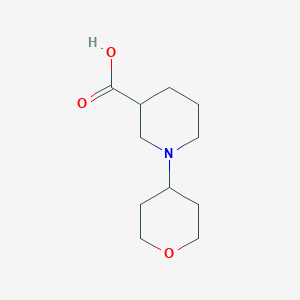胺 CAS No. 1158748-73-2](/img/structure/B3086347.png)
盐酸[(4-乙氧基苯基)甲基](2-甲基丙基)胺
描述
科学研究应用
抗菌和抗球虫活性
与“(4-乙氧基苯基)甲基胺盐酸盐”类似的衍生物的一个重要应用是在抗菌和抗球虫活性领域。一种具有结构相似性的衍生物盐酸 5,6-二氢-6-甲氧基-2-甲基-2-(4'-联苯基)-5-(二甲氨基)-2H-吡喃-3(4H)-酮,已显示出作为球虫抑制剂的显着活性。研究发现,当口服给鸡时,它在提供针对艾美球虫的保护方面非常有效,证明了此类化合物在兽医和制药领域的潜力 (Georgiadis,1976)。
三唑衍生物的抗菌活性
另一个应用是合成和评估三唑衍生物的抗菌特性。创造新型的 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物,并针对各种微生物进行评估,结果表明其中一些化合物具有良好至中等的抗菌活性。这突出了此类衍生物在开发新的抗菌剂中的潜力 (Bektaş 等人,2007)。
吡啶酮的合成及其抗菌活性
从 β-芳基戊二酸合成 6-(取代氨基)-4-(4-乙氧基苯基)-1-苯基-2(1H)-吡啶酮,并随后评估其抗菌活性是另一个值得注意的应用。这些化合物与不同的芳基重氮氯化物进行偶氮偶联后,表现出抗菌特性,表明它们在制药应用中的潜在用途 (Patel、Gandhi 和 Sharma,2010)。
聚丙烯的热稳定
在材料科学领域,“(4-乙氧基苯基)甲基胺盐酸盐”的衍生物已被用作聚丙烯的热稳定剂。这涉及合成 2-羟基-3-(甲基环己烯基-异丙基)-5-甲基苄氨基乙基壬基咪唑啉,突出了该化学物质在增强聚合物材料热稳定性方面的潜力 (Aghamali̇yev、Naghiyeva 和 Rasulov,2018)。
属性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-15-13-7-5-12(6-8-13)10-14-9-11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRLRBIBSFDBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3086277.png)

![(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086289.png)


amine hydrochloride](/img/structure/B3086298.png)
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)
![3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid](/img/structure/B3086305.png)

![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3086318.png)

![1-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B3086355.png)
